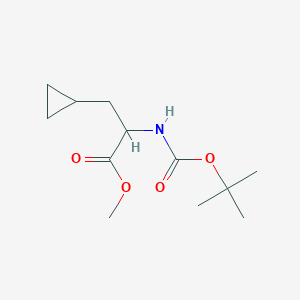

Boc-L-cyclopropyl-ala-oh methyl ester

CAS No.:

Cat. No.: VC14019266

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO4 |

|---|---|

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | methyl 3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15) |

| Standard InChI Key | NSBWPLARUDPFIE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Boc-L-cyclopropyl-Ala-OH methyl ester belongs to the class of non-proteinogenic amino acids. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol. The compound features:

-

A cyclopropyl group attached to the beta-carbon of alanine, introducing steric hindrance and conformational constraints.

-

A Boc group (tert-butoxycarbonyl) protecting the alpha-amino group, preventing unwanted reactions during peptide elongation .

-

A methyl ester at the carboxyl terminus, improving solubility in nonpolar solvents and facilitating purification.

Stereochemistry and Optical Activity

The compound exhibits chirality at the alpha-carbon, with the (S)-configuration predominant in biological systems. Optical rotation values are reported as [α]²⁰/D = +18° (c = 5 in methanol), confirming enantiomeric purity critical for peptide applications .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 354.3±32.0 °C (Predicted) | |

| Density | 1.082 g/mL at 25 °C | |

| Refractive Index | n/a | |

| Solubility | Chloroform, DCM, Ethyl Acetate | |

| pKa | 10.70±0.46 (Predicted) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Boc-L-cyclopropyl-Ala-OH methyl ester involves multi-step organic reactions:

Step 1: Cyclopropane Ring Formation

Cyclopropylation of alanine derivatives is achieved via Simmons–Smith reaction or transition-metal-catalyzed cyclopropanation. For example, L-alanine is treated with cyclopropane precursors under palladium catalysis to yield 3-cyclopropylalanine .

Step 2: Boc Protection

The alpha-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., aqueous NaHCO₃), forming Boc-3-cyclopropylalanine .

Step 3: Methyl Esterification

The carboxyl group is esterified with methanol in the presence of thionyl chloride (SOCl₂) or trimethylsilyl diazomethane (TMS-diazomethane), yielding the final product .

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity is confirmed via:

-

HPLC: Retention time ~12.5 min (C18 column, acetonitrile/water).

-

NMR: Key signals include δ 1.44 ppm (Boc tert-butyl), δ 3.72 ppm (methyl ester), and δ 0.5–1.0 ppm (cyclopropyl protons) .

Applications in Pharmaceutical and Peptide Research

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS). Its cyclopropane ring restricts backbone flexibility, enabling the design of:

-

Conformationally constrained peptides with enhanced receptor selectivity .

-

HIV protease inhibitors: Cyclopropane mimics transition-state analogs, improving binding affinity .

Drug Development

Boc-L-cyclopropyl-Ala-OH methyl ester derivatives exhibit diverse bioactivities:

Case Study: Antiviral Peptides

Incorporating Boc-L-cyclopropyl-Ala-OH methyl ester into peptide sequences enhances resistance to enzymatic degradation. For instance, a 2019 study reported a 10-fold increase in half-life for cyclopropane-modified antiviral peptides compared to linear analogs .

Biological and Pharmacokinetic Profile

In Vitro Studies

-

Metabolic Stability: The methyl ester group undergoes hydrolysis by esterases in plasma, releasing the free carboxylic acid.

-

CYP450 Interactions: Minimal inhibition of CYP3A4 and CYP2D6 isoforms at concentrations ≤10 μM .

Toxicity Data

Future Directions and Research Gaps

Emerging Applications

-

Macrocyclic Peptides: Cyclopropane rings facilitate macrocyclization, improving oral bioavailability .

-

PROTACs: Integration into proteolysis-targeting chimeras for targeted protein degradation .

Unresolved Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume